molecular formula C9H8N2O2 B1320485 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde CAS No. 876728-40-4

5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B1320485
CAS No.: 876728-40-4
M. Wt: 176.17 g/mol
InChI Key: KKYBQGWJSPHUED-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde is a high-value heterocyclic compound with the molecular formula C9H8N2O2. It is designed for use as a key synthetic intermediate in medicinal chemistry and antimicrobial research. This compound integrates two privileged pharmacophores—furan and pyrazole—scaffolds that are frequently utilized in the development of novel bioactive molecules due to their wide spectrum of biological activities . The aldehyde functional group provides a versatile handle for further chemical modification, enabling researchers to synthesize diverse libraries of derivatives through condensation, cyclization, and other reactions . Pyrazole derivatives are extensively documented in scientific literature for their significant biological properties, including antimicrobial, anti-inflammatory, and anticancer activities . Similarly, furan derivatives have demonstrated potent efficacy against a range of Gram-positive and Gram-negative bacterial pathogens . The strategic fusion of these two rings in a single molecule makes this compound a particularly promising scaffold for constructing new compounds aimed at overcoming microbial resistance and discovering new therapeutic agents. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

5-(furan-2-yl)-1-methylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-8(5-7(6-12)10-11)9-3-2-4-13-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYBQGWJSPHUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594556
Record name 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876728-40-4
Record name 5-(2-Furanyl)-1-methyl-1H-pyrazole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876728-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde typically involves the condensation of furan-2-carbaldehyde with 1-methyl-1H-pyrazole under specific conditions. One common method involves the use of a Vilsmeier-Haack reaction, where furan-2-carbaldehyde is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Bromine (Br2) in acetic acid for bromination.

Major Products Formed

    Oxidation: 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid.

    Reduction: 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-methanol.

    Substitution: 5-(2-Bromofuran-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that pyrazole derivatives, including 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance, derivatives synthesized from furan-based aldehydes have demonstrated activity against strains such as Staphylococcus aureus and Candida albicans .

Anti-inflammatory Effects

Pyrazole compounds are known for their anti-inflammatory properties. A study highlighted that various pyrazole derivatives were effective in reducing inflammation in animal models, suggesting that this compound could also exhibit similar effects. This is particularly relevant for developing new anti-inflammatory medications that could serve as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Potential

Recent investigations have focused on the anticancer potential of pyrazole derivatives. Compounds similar to this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For example, studies have reported significant cytotoxic effects on leukemia and solid tumor cell lines .

Material Science Applications

Beyond pharmacological applications, this compound has potential uses in material science:

Organic Electronics

The unique electronic properties of pyrazole compounds make them suitable candidates for organic electronic applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of furan rings enhances the charge transport properties, making these compounds attractive for developing efficient electronic devices .

Coordination Chemistry

Due to its ability to form stable complexes with metal ions, this compound can be utilized in coordination chemistry for synthesizing new materials with specific optical or electronic properties. Research has shown that pyrazole-based ligands can stabilize various metal centers, leading to novel catalytic systems .

Case Study 1: Antimicrobial Activity

In a study published in 2023, researchers synthesized a series of thiosemicarbazone derivatives from furan-based aldehydes, including those derived from this compound. The results indicated that certain derivatives exhibited MIC values as low as 1 μg/mL against Staphylococcus aureus, demonstrating their potential as effective antimicrobial agents .

Case Study 2: Anti-inflammatory Research

A comprehensive study evaluated the anti-inflammatory effects of various pyrazole derivatives using carrageenan-induced paw edema models in rats. Compounds structurally related to this compound showed significant reductions in edema compared to control groups treated with standard NSAIDs like ibuprofen .

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The furan and pyrazole rings can engage in π-π interactions with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. Further research is needed to elucidate the specific molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Aldehyde Position Ring Saturation Key Applications/Activities References
This compound Furan-2-yl (C5), methyl (N1) C3 Pyrazole (unsaturated) Synthetic intermediate for trifluoromethylation
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde 4-Fluorophenyl (C3), phenyl (C5) C1 Dihydropyrazole (saturated) Structural confirmation; no bioactivity reported
5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde 3-Nitrophenyl (C5), phenyl (C3) C1 Dihydropyrazole Synthetic focus; biological activity not specified
5-(Substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole Furan-2-yl (C3), substituted phenyl (C5) C1 (implied) Dihydropyrazole Anti-inflammatory (in vitro egg albumin denaturation assay)
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 4-Chlorophenoxy (C5), methyl (C3), phenyl (N1) C4 Pyrazole Antimicrobial, anti-inflammatory
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Chloro (C5), methyl (C3), phenyl (N1) C4 Pyrazole Intermediate for pyrazole derivatives

Structural and Electronic Differences

  • Aldehyde Position: The target compound’s aldehyde at C3 contrasts with derivatives like 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, where the aldehyde is at C3. This positional difference influences electronic effects (e.g., conjugation with the pyrazole ring) and reactivity .
  • Ring Saturation : Dihydropyrazole derivatives (e.g., compounds in ) feature a saturated C4–C5 bond, reducing aromaticity and altering conformational flexibility. This may limit their utility in reactions requiring planar aromatic systems but improve binding to certain biological targets .

Biological Activity

5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde is a compound of interest due to its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its structure can be represented as follows:

C9H8N2O\text{C}_9\text{H}_8\text{N}_2\text{O}

The synthesis of this compound typically involves the reaction of furan derivatives with appropriate hydrazines, followed by formylation reactions to introduce the aldehyde functional group. This synthetic pathway is crucial for obtaining compounds with specific biological properties.

Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds derived from pyrazole scaffolds have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study evaluating various pyrazole derivatives, certain compounds demonstrated up to 85% inhibition of inflammation in carrageenan-induced edema models, comparable to standard anti-inflammatory drugs like diclofenac .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

Compound% Inhibition (Carrageenan Model)Reference
5a84.2%
476% (IL-6)
10a75%

Anticancer Activity

This compound has shown promising anticancer activity across various cancer cell lines. Studies have reported IC50 values indicating significant cytotoxic effects against MCF7, NCI-H460, and HepG2 cell lines. For example, one study highlighted a derivative with an IC50 value of 0.28 µM against HCT116 cells, demonstrating its potential as an effective anticancer agent .

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)Reference
N-(1-{1-[4-nitrophen]-3-pheny...MCF73.79
Ethyl-1-(2-hydroxy...A54926
Novel derivativeHCT1160.28

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of inflammatory mediators.
  • Cell Cycle Arrest : Certain derivatives have been found to induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often mediated through the inhibition of specific kinases involved in cell proliferation.
  • Modulation of Cytokine Production : The compound may modulate the production of cytokines and growth factors that are pivotal in inflammatory responses and tumor progression.

Case Studies

Several case studies illustrate the therapeutic potential of pyrazole derivatives:

  • Case Study 1 : A recent study synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory effects using an in vivo model. The most potent compound exhibited significant reduction in paw edema compared to control groups .
  • Case Study 2 : In vitro assays demonstrated that a specific derivative induced apoptosis in MCF7 cells through mitochondrial pathways, highlighting its mechanism as a potential anticancer agent .

Q & A

Q. What are the common synthetic routes for preparing 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, 5-chloro-3-methyl-1-aryl-pyrazole-4-carbaldehyde derivatives react with phenol derivatives in the presence of a base (e.g., K₂CO₃) under reflux conditions . Adapting this method, furan-2-ol could replace phenol to introduce the furan moiety. Alternative approaches involve functionalizing pyrazole precursors with aldehyde groups via Vilsmeier-Haack formylation or oxidation of hydroxymethyl intermediates .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For example, SCXRD analysis of related pyrazole-carbaldehyde derivatives revealed monoclinic crystal systems (space group P2₁/c) with bond lengths and angles consistent with conjugated aldehyde-pyrazole systems . Complementary techniques include:
  • FT-IR : Confirms aldehyde C=O stretching (~1680–1720 cm⁻¹) and furan/pyrazole ring vibrations.
  • ¹H/¹³C NMR : Aldehyde protons appear at δ 9.5–10.5 ppm; furan protons resonate at δ 6.3–7.5 ppm .

Q. What are the key reactivity patterns of the aldehyde group in this compound?

  • Methodological Answer : The aldehyde group participates in condensation reactions (e.g., hydrazone formation with hydrazines) and nucleophilic additions (e.g., Grignard reagents). For instance, (E)-3-methyl-5-phenoxy-1-phenyl-pyrazole-4-carbaldehyde reacts with thiosemicarbazide to form hydrazone derivatives with potential bioactivity . Stability under acidic/basic conditions should be tested via pH-dependent degradation studies .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?

  • Methodological Answer : Regioselectivity in pyrazole substitution is influenced by steric and electronic factors. For example, the 5-position of pyrazole is more reactive toward nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the adjacent aldehyde group. Computational modeling (e.g., DFT) can predict reactive sites by analyzing frontier molecular orbitals (FMOs) and charge distribution . Experimental optimization (e.g., solvent polarity, catalyst choice) is critical; K₂CO₃ in DMF enhances SNAr efficiency in related systems .

Q. What computational tools are recommended for studying structure-activity relationships (SAR) in pyrazole-carbaldehyde derivatives?

  • Methodological Answer :
  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite assess binding affinities to biological targets (e.g., enzymes, receptors). For example, pyrazole derivatives with furan moieties have been docked into carbonic anhydrase active sites to optimize inhibitory activity .
  • QSAR Modeling : Use descriptors like LogP, polar surface area, and HOMO-LUMO gaps to correlate electronic properties with bioactivity .
  • MD Simulations : Evaluate conformational stability in solution or protein-ligand complexes over nanosecond timescales .

Q. How do structural modifications (e.g., substituents on furan/pyrazole) affect thermal stability and photophysical properties?

  • Methodological Answer : Thermogravimetric analysis (TGA) of related compounds shows decomposition temperatures >200°C, with electron-withdrawing groups (e.g., -CF₃) enhancing thermal stability . Photophysical studies (UV-Vis, fluorescence) reveal that furan conjugation extends absorption maxima (λmax ~300–350 nm), while electron-donating groups (e.g., -OCH₃) redshift emission spectra .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How to troubleshoot?

  • Methodological Answer : Yield variations may arise from differences in reaction conditions (e.g., purity of starting materials, solvent drying). For example, 5-chloro-1-methyl-pyrazole-4-carbaldehyde synthesis yields range from 60–85% depending on the base (K₂CO₃ vs. Cs₂CO₃) and reaction time . Systematic optimization via Design of Experiments (DoE) can identify critical factors.

Q. Conflicting bioactivity data in analogous compounds: How to validate?

  • Methodological Answer : Reproduce assays under standardized protocols (e.g., MIC for antibacterial activity). For instance, pyrazole derivatives with 4-chlorophenoxy substituents showed varied IC₅₀ values against Staphylococcus aureus due to differences in assay media . Cross-validate using orthogonal methods (e.g., enzyme inhibition vs. cell viability assays) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact .
  • Work in a fume hood to prevent inhalation of vapors/dust.
  • Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent aldehyde oxidation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde
Reactant of Route 2
5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde

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